93% Antipyrine Iodination Conversion in 2 Hours – Outperforms Elemental Iodine (55%) and DMAP-Based Iodonium Complexes (49–63%)
In a head-to-head screening using antipyrine as a model substrate under identical conditions (2 hours, CH₂Cl₂, room temperature), IPy2BF₄ ([1–I–1]BF₄) achieved 93% conversion to iodo-antipyrine, significantly exceeding elemental iodine (55%) [1]. Alternative [N–I–N]+ complexes with more strongly coordinating ligands performed markedly worse: [2–I–2]BF₄ 50%, [2–I–2]PF₆ 58%, [2–I–2]OTf 63%, and [2–I–2]SbF₆ 49% [1]. Even the closest competitors, [5–I–5]PF₆ (89%) and [4–I–4]PF₆ (85%), failed to match IPy2BF₄'s efficiency [1].
| Evidence Dimension | Percentage conversion of antipyrine to iodo-antipyrine (2 h reaction) |
|---|---|
| Target Compound Data | IPy2BF4 ([1–I–1]BF4): 93% conversion |
| Comparator Or Baseline | I2: 55%; [2–I–2]BF4: 50%; [2–I–2]PF6: 58%; [2–I–2]OTf: 63%; [2–I–2]SbF6: 49%; [4–I–4]PF6: 85%; [5–I–5]PF6: 89% |
| Quantified Difference | IPy2BF4 conversion is 38 percentage points higher than I2, at least 30 points higher than all DMAP-based complexes, and 4-8 points above even the best-performing alternatives. |
| Conditions | Antipyrine (1 equiv), iodine(I) reagent (1.5 equiv), CH2Cl2, room temperature, 2 hours; average of three experiments |
Why This Matters
Procurement decisions must account for the fact that nominally similar iodonium(I) reagents deliver dramatically different synthetic efficiency; selecting a lower-performing analog directly translates to reduced product yield and wasted material.
- [1] Wilson, L.M.E.; Rissanen, K.; Ward, J.S. Iodination of antipyrine with [N–I–N]+ and carbonyl hypoiodite iodine(I) complexes. New J. Chem. 2023, 47, 2978–2982. View Source
